molecular formula C13H16FNO4S B3163606 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885268-90-6

1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No.: B3163606
CAS No.: 885268-90-6
M. Wt: 301.34 g/mol
InChI Key: GFVJGJVRSARYKX-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative with a sulfonamido group linked to a 2-fluorophenyl substituent. The sulfonamido group (-SO₂NH-) and fluorophenyl substituent are critical for its electronic and steric characteristics, which influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name

1-[(2-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-10-6-2-3-7-11(10)20(18,19)15-13(12(16)17)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVJGJVRSARYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves several steps:

    Formation of the Fluorophenyl Sulfonamide: This step involves the reaction of 2-fluoroaniline with a sulfonyl chloride to form the corresponding sulfonamide.

    Cyclohexane Carboxylation: The cyclohexane ring is then introduced through a carboxylation reaction, typically using cyclohexanone as a starting material.

    Coupling Reaction: The final step involves coupling the fluorophenyl sulfonamide with the cyclohexane carboxylic acid under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Fluorine substitution at the ortho position (as in the target compound) may sterically hinder interactions compared to para-substituted analogs .
  • Solubility: Sulfonamido groups generally improve water solubility compared to amino-linked derivatives, but bulky substituents (e.g., trifluoromethyl) can counteract this effect .

Biological Activity

1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid (CAS No. 885268-90-6) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is C13H16FNO4S, with a molecular weight of approximately 301.34 g/mol. The compound has been characterized for its solubility and stability under various conditions, which are crucial for its application in biological studies.

PropertyValue
CAS Number885268-90-6
Molecular FormulaC13H16FNO4S
Molecular Weight301.34 g/mol
Purity>97%
Storage Conditions-80°C for 6 months, -20°C for 1 month

Pharmacological Mechanisms

Research indicates that compounds similar to 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid may interact with various biological targets, including phosphodiesterases (PDEs), which play significant roles in inflammatory processes and cancer biology. Specifically, PDE4D has been identified as a target for compounds that exhibit anti-inflammatory and anti-tumor activities .

In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases like asthma and other respiratory conditions . Additionally, the compound's ability to modulate signaling pathways related to cell proliferation and apoptosis positions it as a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological effects of related compounds or derivatives:

  • Anti-inflammatory Effects : A study demonstrated that similar sulfonamide derivatives effectively reduced airway hyperresponsiveness in animal models of asthma by inhibiting eosinophilic inflammation .
  • Antitumor Activity : Research into PDE inhibitors has shown that certain modifications in the sulfonamide structure enhance selectivity against tumor cells while sparing normal cells. For instance, compounds with similar structural motifs have displayed significant cytotoxicity against various cancer cell lines without affecting normal cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interfere with critical signaling pathways such as AKT/GSK3β, contributing to their antitumor efficacy .

Summary of Findings

The biological activity of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid suggests significant potential in pharmacological applications, particularly in anti-inflammatory and anticancer therapies. Its interaction with PDEs and modulation of inflammatory mediators highlight its therapeutic promise.

Q & A

Q. What are the primary synthetic routes for 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) sulfonamide formation and (2) functionalization of the cyclohexane ring.

  • Sulfonamide Formation : React 2-fluorobenzenesulfonyl chloride with a cyclohexane-1-carboxylic acid derivative (e.g., amine-functionalized cyclohexane). Use coupling reagents like HATU or EDCI in anhydrous solvents (e.g., DMF) with a base (e.g., DIPEA) to activate the carboxylic acid group .
  • Cyclohexane Functionalization : Optimize stereochemistry via chiral catalysts (e.g., Ru-BINAP complexes) if enantioselective synthesis is required. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradients) improves purity .

Q. Key Reaction Parameters :

StepTemperature (°C)SolventCatalyst/ReagentYield (%)
Sulfonylation0–25DMFHATU/DIPEA60–75
Cyclohexane functionalization80–100THFAlCl₃ (Friedel-Crafts)50–65

Q. How can the stereochemistry of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid be confirmed?

  • Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate stereochemical purity .
  • X-ray Crystallography : Single-crystal analysis provides definitive confirmation of absolute configuration. Grow crystals via slow evaporation in ethanol/water mixtures .
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with computed spectra (DFT/B3LYP/6-31G*) to validate stereochemistry .

Advanced Questions

Q. What methodologies are used to optimize the reaction pathways for minimizing byproducts during sulfonamide coupling?

  • Kinetic Control : Conduct reactions at low temperatures (0–5°C) to suppress side reactions like over-sulfonylation. Monitor progress via TLC (silica gel, UV detection) .
  • Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition states and identify competing pathways. For example, electron-withdrawing fluorine substituents on the phenyl ring reduce nucleophilic attack at undesired positions .
  • Byproduct Analysis : LC-MS (ESI+) identifies impurities (e.g., dimeric sulfonamides). Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) to limit excess reagent .

Q. How do structural modifications (e.g., fluorophenyl position, cyclohexane substitution) influence the compound’s enzyme inhibition activity?

  • Fluorine Position : The 2-fluorophenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Compare IC₅₀ values of 2-fluoro vs. 4-fluoro analogs using enzyme assays (e.g., fluorescence polarization) .
  • Cyclohexane Rigidity : Introduce sp³-hybridized carbons via geminal substituents (e.g., methyl groups) to restrict ring puckering. Molecular dynamics simulations (AMBER) show improved binding entropy with constrained conformations .

Q. Example SAR Data :

ModificationTarget EnzymeIC₅₀ (nM)
2-FluorophenylCOX-212 ± 1.5
4-FluorophenylCOX-245 ± 3.2
Cyclohexane-1,3-dimethylCOX-28 ± 0.9

Q. What advanced analytical techniques are critical for resolving conflicting data in metabolic stability studies?

  • High-Resolution Mass Spectrometry (HRMS) : Identify metabolites via exact mass matching (e.g., hydroxylation at cyclohexane C4). Use Q-TOF instruments (resolution ≥30,000) for precise detection .
  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound depletion. Conflicting half-life (t₁/₂) data may arise from batch-to-batch microsomal variability; validate with pooled HLM from ≥10 donors .

Methodological Considerations

Q. How can researchers validate the purity of 1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid for in vivo studies?

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Purity ≥95% is required; integrate peaks at 254 nm and 280 nm to detect aromatic/acidic impurities .
  • Elemental Analysis : Confirm C, H, N, S, and F content within ±0.4% of theoretical values. Deviations indicate residual solvents or incomplete sulfonylation .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • SwissADME : Predicts logP (2.1), solubility (LogS = -3.2), and blood-brain barrier permeability (BBB score = 0.02) .
  • AutoDock Vina : Docking simulations with PDB structures (e.g., 5KIR for COX-2) estimate binding affinities (ΔG ≤ -8.0 kcal/mol indicates strong inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
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1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

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